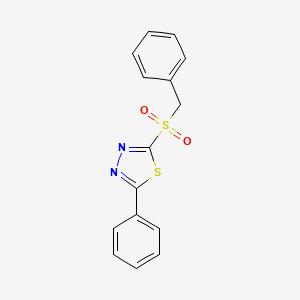
2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom This particular compound is characterized by the presence of a benzylsulfonyl group and a phenyl group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiadiazole intermediate with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to form amino derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of certain microorganisms.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biology: It may serve as a probe or inhibitor in biochemical studies involving sulfur-containing enzymes.
Industry: It can be used as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target sulfur-containing enzymes or proteins involved in microbial growth.
Pathways: It can interfere with the metabolic pathways of microorganisms, leading to their inhibition or death.
類似化合物との比較
Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Similar in structure but with a benzothiazole ring instead of a thiadiazole ring.
2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole: Contains a chlorobenzyl group instead of a phenyl group.
Uniqueness
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole is unique due to its specific combination of a benzylsulfonyl group and a phenyl group attached to a thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
113642-56-1 |
|---|---|
分子式 |
C15H12N2O2S2 |
分子量 |
316.4 g/mol |
IUPAC名 |
2-benzylsulfonyl-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H12N2O2S2/c18-21(19,11-12-7-3-1-4-8-12)15-17-16-14(20-15)13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
KRYTYGKKYAPNJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


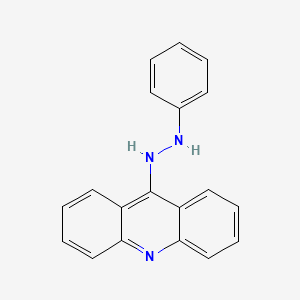
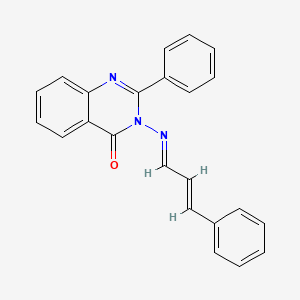

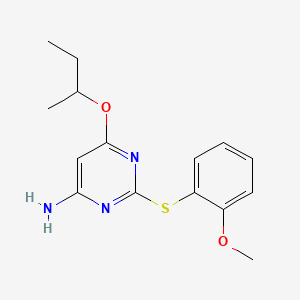
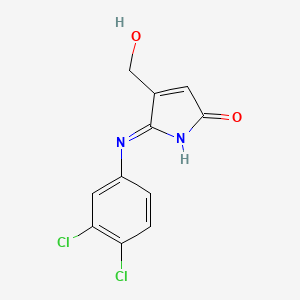
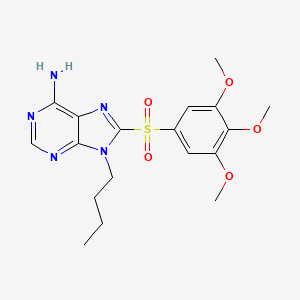
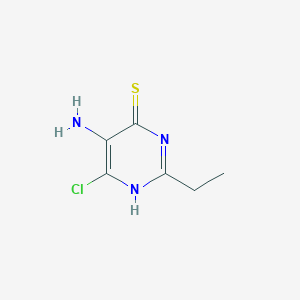
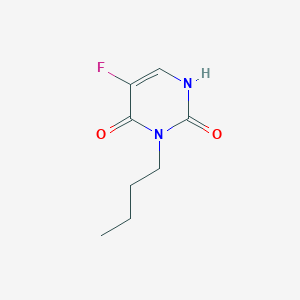
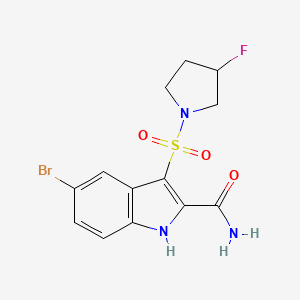
![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)
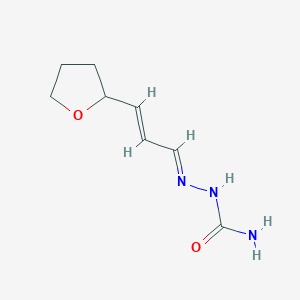
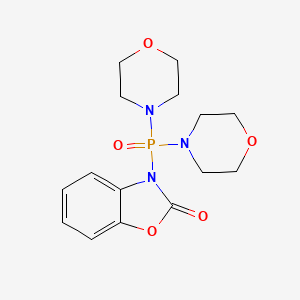

![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)
